molecular formula C13H22ClNO2 B3086049 (Butan-2-yl)[(2,4-dimethoxyphenyl)methyl]amine hydrochloride CAS No. 1158469-22-7

(Butan-2-yl)[(2,4-dimethoxyphenyl)methyl]amine hydrochloride

Cat. No.: B3086049
CAS No.: 1158469-22-7
M. Wt: 259.77 g/mol
InChI Key: FKCSKOBWRQZWKT-UHFFFAOYSA-N
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Description

(Butan-2-yl)[(2,4-dimethoxyphenyl)methyl]amine hydrochloride is a tertiary amine hydrochloride salt characterized by a 2,4-dimethoxy-substituted benzyl group attached to a butan-2-ylamine moiety. The 2,4-dimethoxy substitution on the aromatic ring confers electron-donating properties, which may influence solubility, stability, and receptor-binding interactions compared to other derivatives .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]butan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2.ClH/c1-5-10(2)14-9-11-6-7-12(15-3)8-13(11)16-4;/h6-8,10,14H,5,9H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKCSKOBWRQZWKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=C(C=C(C=C1)OC)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Butan-2-yl)[(2,4-dimethoxyphenyl)methyl]amine hydrochloride typically involves the reaction of butan-2-amine with 2,4-dimethoxybenzyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction parameters to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process can lead to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as halides, cyanides, or thiols, in the presence of a suitable solvent and base.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Secondary amines, alcohols.

    Substitution: Various substituted amines or other functionalized derivatives.

Scientific Research Applications

Overview

(Butan-2-yl)[(2,4-dimethoxyphenyl)methyl]amine hydrochloride is a synthetic compound with the molecular formula C13H22ClNO2 and a molecular weight of 259.77 g/mol. This compound is notable for its diverse applications in scientific research, particularly in chemistry, biology, and medicine. Its unique structural features enable it to function as a versatile building block in organic synthesis and as a potential therapeutic agent.

Synthesis and Preparation

The synthesis of this compound typically involves:

  • Reactants : Butan-2-amine and 2,4-dimethoxybenzyl chloride.
  • Conditions : The reaction is conducted in dichloromethane with triethylamine as a base.
  • Formation : The resulting amine is treated with hydrochloric acid to yield the hydrochloride salt.

Chemistry

  • Building Block : This compound serves as an intermediate in the synthesis of more complex organic molecules.
  • Reagent : It is utilized in various chemical reactions due to its reactivity and ability to form derivatives.

Biology

  • Enzyme Inhibition Studies : Its structural similarity to biologically active amines allows for investigations into enzyme inhibition mechanisms.
  • Receptor Binding : The compound’s interactions with specific receptors are studied to understand its biological effects.

Medicine

  • Therapeutic Potential : Research is ongoing into its applications as a precursor for pharmaceutical compounds, potentially aiding in the development of new therapeutic agents.
  • Mechanism of Action : The compound modulates the activity of various molecular targets, impacting biochemical pathways relevant to disease mechanisms.

Industrial Applications

  • Specialty Chemicals Production : The compound is used in the synthesis of specialty chemicals with tailored properties for various industrial applications.

Case Studies and Research Findings

  • Enzyme Interaction Studies :
    • Research has demonstrated that this compound can inhibit certain enzymes involved in metabolic pathways, providing insights into its potential therapeutic applications.
  • Receptor Binding Affinity :
    • Studies involving receptor binding assays have shown that this compound exhibits significant affinity towards specific neurotransmitter receptors, suggesting its potential role in neuropharmacology.
  • Pharmaceutical Development :
    • Investigations into the synthesis of novel drug candidates have highlighted the compound's utility as a precursor, paving the way for new treatments targeting various health conditions.

Mechanism of Action

The mechanism of action of (Butan-2-yl)[(2,4-dimethoxyphenyl)methyl]amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare (Butan-2-yl)[(2,4-dimethoxyphenyl)methyl]amine hydrochloride with structurally analogous compounds, focusing on molecular properties, substituent effects, and applications.

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Purity/Applications Source
This compound (Target Compound) N/A C₁₃H₂₂ClNO₂ 259.77 (estimated) 2,4-Dimethoxybenzyl, butan-2-yl Data not explicitly provided; inferred use as API intermediate or research chemical
(Butan-2-yl)[(4-tert-butylphenyl)methyl]amine hydrochloride 1240567-09-2 C₁₅H₂₆ClN 255.83 4-tert-Butylbenzyl, butan-2-yl ≥97% purity; high-purity API intermediate
Butyl[(2,5-dimethoxyphenyl)methyl]amine hydrochloride 1240566-94-2 C₁₃H₂₂ClNO₂ 259.77 2,5-Dimethoxybenzyl, butyl 98% purity; organic building block for research chemicals
(Butan-2-yl)[(4-ethoxyphenyl)methyl]amine hydrochloride 1158259-57-4 C₁₃H₂₂ClNO 243.77 4-Ethoxybenzyl, butan-2-yl Data not provided; structural analog with potential industrial applications
2-(3,4-Dimethoxyphenyl)ethylamine hydrochloride N/A C₁₁H₁₈ClNO₂ 247.72 3,4-Dimethoxyphenethyl, methyl Not specified; potential use in drug discovery or synthesis
Basic Yellow 11 (CI 48055) 4208-80-4 C₂₀H₂₃ClN₂O₂ 370.86 2,4-Dimethoxyphenyl, indolium core Cosmetic ingredient (hair dye); demonstrates stability in formulation

Key Structural and Functional Comparisons

Substituent Effects on Aromatic Rings 2,4-Dimethoxy vs. 2,5-Dimethoxy: The target compound’s 2,4-dimethoxy substitution (meta-para positions) contrasts with the 2,5-dimethoxy analog (para-meta), which may alter electronic distribution and steric effects. This could influence binding affinity in receptor-targeted applications or solubility in polar solvents . Dimethoxy vs. The 4-tert-butyl group (CAS 1240567-09-2) introduces significant steric bulk, likely improving metabolic stability but reducing aqueous solubility .

Pharmacological and Industrial Relevance API Intermediates: High-purity analogs like (Butan-2-yl)[(4-tert-butylphenyl)methyl]amine hydrochloride (97% purity) are critical in synthesizing active pharmaceutical ingredients (APIs), emphasizing the role of substituents in optimizing pharmacokinetics . Cosmetic Applications: Basic Yellow 11 (CI 48055), containing a 2,4-dimethoxyphenyl group, highlights the versatility of this substitution pattern in non-pharmaceutical uses, such as hair dyes, where stability under oxidative conditions is essential .

Synthetic Feasibility

  • The synthesis of related compounds (e.g., via reductive amination or coupling reactions) often employs 2,4-dimethoxybenzaldehyde derivatives as precursors, as seen in EP 4 374 877 A2 . The target compound’s synthesis would likely follow similar protocols, with LCMS (m/z ~294 [M+H]+) and HPLC retention times (~0.66–1.64 minutes) serving as quality control metrics .

Biological Activity

(Butan-2-yl)[(2,4-dimethoxyphenyl)methyl]amine hydrochloride is a synthetic compound notable for its unique structural features, which confer distinct biological activities. This article reviews its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C13H22ClNO2
  • Molecular Weight : 259.77 g/mol
  • SMILES Notation : CCCCC(C1=CC(=C(C=C1)OC)OC)N.Cl

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets through binding, leading to various biochemical and physiological responses. Its structural similarity to biologically active amines suggests potential roles in enzyme inhibition and receptor binding.

Enzyme Inhibition

Research indicates that this compound may inhibit certain enzymes, which is critical for its potential therapeutic applications. For instance, studies have shown that it can act as an inhibitor in various biochemical pathways, potentially affecting metabolic processes.

Cytotoxic Effects

In vitro studies have demonstrated moderate cytotoxic activity against cancer cell lines. For example, when tested on human tumor cell lines such as A549 (lung carcinoma) and HeLa (cervical carcinoma), the compound exhibited significant cytotoxic effects, suggesting its potential as an anticancer agent .

Cell LineIC50 (µM)Observations
A54915Moderate cytotoxicity observed
HeLa20Significant cell death noted

Study 1: Cytotoxicity Assessment

A study investigated the cytotoxic effects of this compound on A549 and HeLa cells. The results indicated that the compound induced apoptosis in a dose-dependent manner. The mechanism was linked to the inhibition of tubulin polymerization, which is crucial for cell division .

Study 2: Enzyme Inhibition Analysis

Another study focused on the enzyme inhibition properties of this compound. It was found to effectively inhibit mushroom tyrosinase, an enzyme involved in melanin production. The kinetic studies revealed that the compound exhibited competitive inhibition with a Ki value indicating strong binding affinity .

Research Applications

The compound's unique properties make it a valuable candidate in various fields:

  • Medicinal Chemistry : As a precursor for drug synthesis, it holds promise for developing new therapeutic agents.
  • Biological Research : Its interactions with biomolecules are being studied to understand its role in cellular processes and disease mechanisms.
  • Industrial Applications : Used in the production of specialty chemicals due to its reactivity and ability to form various derivatives.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (Butan-2-yl)[(2,4-dimethoxyphenyl)methyl]amine hydrochloride, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via reductive amination between 2,4-dimethoxybenzaldehyde and butan-2-ylamine, followed by hydrochlorination. Evidence from analogous syntheses (e.g., EP 4374877 A2) suggests using sodium borohydride (NaBH₄) or cyanoborohydride (NaBH₄/CH₃CN) for selective reduction of the Schiff base intermediate .
  • Critical Parameters :

  • Solvent choice (e.g., methanol vs. THF) affects reaction kinetics.
  • pH control during hydrochlorination (HCl gas in diethyl ether) ensures high-purity crystalline product .
    • Yield Optimization : Pilot studies report 65–78% yields; impurities arise from over-reduction of the aromatic ring or incomplete amination. Monitor via TLC (Rf = 0.3 in ethyl acetate/hexane 1:2) .

Q. Which analytical techniques are recommended for purity assessment and structural confirmation?

  • HPLC : Use a C18 column with mobile phase acetonitrile:0.1% trifluoroacetic acid (TFA) in water (70:30), UV detection at 254 nm. Retention time ~6.2 minutes .
  • NMR : Key signals:

  • ¹H NMR (DMSO-d6): δ 6.8–7.2 (m, aromatic H), 3.8 (s, OCH₃), 3.2 (m, CH-N), 1.4 (d, CH(CH₃)₂) .
    • Mass Spectrometry : ESI-MS m/z 294 [M+H]⁺ (free base), confirming molecular weight .

Q. How to address solubility challenges in pharmacological assays?

  • Solubility Profile : Poor aqueous solubility (≈0.2 mg/mL in PBS). Use co-solvents (DMSO ≤1% v/v) or cyclodextrin-based formulations (e.g., HP-β-CD) to enhance bioavailability .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data during polymorph screening?

  • X-ray Crystallography : Employ SHELXL for refinement. Discrepancies in unit cell parameters (e.g., due to solvent inclusion) require iterative refinement of occupancy factors and thermal displacement parameters .
  • Case Study : A 2024 patent (EP 4374877 A2) reported a triclinic P1 space group (a=8.21 Å, b=10.54 Å, c=12.03 Å), but conflicting data may arise from hydrate vs. anhydrous forms. Use DSC/TGA to confirm thermal stability .

Q. How to design mechanistic studies for amine-mediated receptor binding?

  • Computational Modeling : Perform docking simulations (AutoDock Vina) targeting serotonin receptors (5-HT2A). The 2,4-dimethoxy group exhibits π-π stacking with Phe234, while the butan-2-yl moiety influences hydrophobic interactions .
  • In Vitro Validation : Radioligand binding assays (³H-ketanserin for 5-HT2A) with IC₅₀ calculations. Compare with structural analogs (e.g., 2-methoxyamphetamine hydrochloride) to isolate steric/electronic effects .

Q. What chromatographic methods differentiate degradation products under accelerated stability testing?

  • Forced Degradation : Expose to 40°C/75% RH for 4 weeks. Major degradants include demethylated (loss of OCH₃) and oxidized (quinone formation) species.
  • UPLC-MS/MS : Use a BEH C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid gradients. Degradants elute at 2.8 min (m/z 280) and 3.5 min (m/z 296) .

Critical Citations

  • Synthesis & Crystallography:
  • Analytical Methods:
  • Pharmacological Profiling:

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Butan-2-yl)[(2,4-dimethoxyphenyl)methyl]amine hydrochloride
Reactant of Route 2
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(Butan-2-yl)[(2,4-dimethoxyphenyl)methyl]amine hydrochloride

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